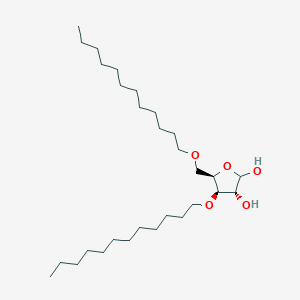![molecular formula C12H14N2O2S B13447718 tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate: is an organic compound that belongs to the class of carbamates It features a thieno[2,3-b]pyridine moiety, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate typically involves the reaction of thieno[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Thieno[2,3-b]pyridine+tert-Butyl chloroformate→tert-butyl N-thieno[2,3-b]pyridin-2-ylcarbamate
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can target the nitrogen atom in the pyridine ring. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium hydride (NaH) and alkyl halides can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: mCPBA, hydrogen peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, alkyl halides
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Alkylated carbamates
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The thieno[2,3-b]pyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparación Con Compuestos Similares
- tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate
- tert-butyl N-{3-(hydroxymethyl)-2-pyridyl}carbamate
- tert-butyl 5-(hydroxymethyl)-2-pyridinylcarbamate
Comparison:
- tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate : Similar in structure but with a different substitution pattern on the thieno ring, which can lead to different reactivity and biological activity.
- tert-butyl N-{3-(hydroxymethyl)-2-pyridyl}carbamate : Contains a hydroxymethyl group, which can enhance solubility and reactivity.
- tert-butyl 5-(hydroxymethyl)-2-pyridinylcarbamate : Similar to the previous compound but with the hydroxymethyl group at a different position, affecting its chemical properties and potential applications.
Conclusion
tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C12H14N2O2S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
tert-butyl N-thieno[2,3-b]pyridin-2-ylcarbamate |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-9-7-8-5-4-6-13-10(8)17-9/h4-7H,1-3H3,(H,14,15) |
Clave InChI |
AISJKDPIAQPISK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC2=C(S1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione](/img/structure/B13447638.png)
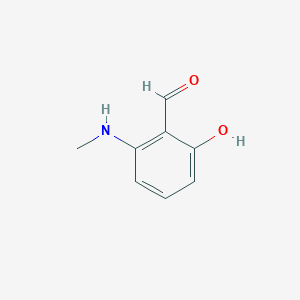
![(6R,7S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13447649.png)
![rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447666.png)
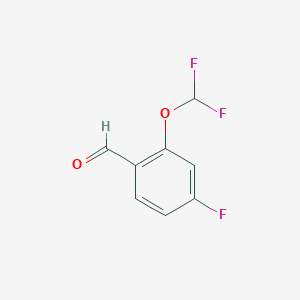
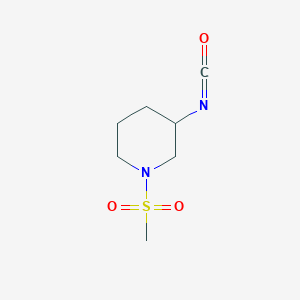
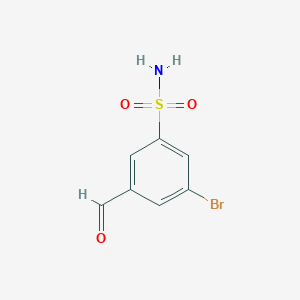
![(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A](/img/structure/B13447696.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
![[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate](/img/structure/B13447704.png)

oxane-2-carboxylic acid](/img/structure/B13447714.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13447722.png)
